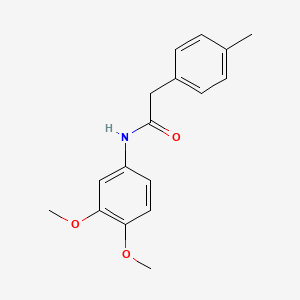
N-(2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide, commonly known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPPT is a piperazine derivative that contains a thioamide functional group, which makes it an interesting molecule to study due to its unique properties.
Aplicaciones Científicas De Investigación
MPPT has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate for various diseases. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models, making it a promising candidate for the treatment of neurological disorders. MPPT has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of MPPT is not fully understood, but it is believed to act as a modulator of the serotonin system in the brain. MPPT has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. MPPT may also interact with other neurotransmitter systems, such as the dopamine and noradrenaline systems, although further research is needed to confirm these effects.
Biochemical and Physiological Effects:
MPPT has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. MPPT has also been shown to reduce seizure activity in animal models, suggesting that it may have anticonvulsant properties. Additionally, MPPT has been shown to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPPT for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. MPPT is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of MPPT is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, MPPT has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on MPPT. One area of interest is its potential as a drug candidate for neurological disorders, such as depression, anxiety, and epilepsy. Further research is needed to determine its safety and efficacy in humans, as well as its optimal dosage and administration route. Additionally, MPPT may have potential as a cancer therapy, and further research is needed to determine its mechanism of action and optimal dosing regimen for this application. Finally, MPPT may have potential as a tool for studying the serotonin system in the brain, and further research is needed to determine its effects on this system and its potential applications in neuroscience research.
Métodos De Síntesis
The synthesis of MPPT involves the reaction of 1-(2-methylphenyl)piperazine with thiocarbonyldiimidazole (TCDI) in the presence of a base catalyst. The reaction yields MPPT as a white crystalline solid, which can be purified by recrystallization from a suitable solvent. The synthesis of MPPT is relatively simple and can be carried out in a laboratory setting using standard techniques.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-15-7-5-6-10-17(15)19-18(22)21-13-11-20(12-14-21)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUUQORNKPTHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201752 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methylphenyl)-4-phenylpiperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)

![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)



![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)

